N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide
Description
N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide is a substituted acetamide derivative characterized by a hydroxycarbamimidoyl functional group (-C(=N-OH)-NH₂) attached to the central acetamide backbone and an n-butyl chain at the nitrogen atom. While direct data on this specific compound are sparse in the provided evidence, its structural analogs and synthetic pathways offer critical insights for comparison.
Properties
IUPAC Name |
(3Z)-3-amino-N-butyl-3-hydroxyiminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-2-3-4-9-7(11)5-6(8)10-12/h12H,2-5H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELVRYIHJBZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanoacetylation of N-Butylamine
Reagents :
- Cyanoacetic acid (1.0 equiv)
- N-butylamine (1.2 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv)
- Dichloromethane (DCM) solvent
Procedure :
- Dissolve cyanoacetic acid (8.5 g, 100 mmol) and N-butylamine (10.6 g, 120 mmol) in DCM (150 mL).
- Add EDC (21.1 g, 110 mmol) at 0°C under nitrogen.
- Stir at room temperature for 12 hours.
- Wash the organic layer with 5% HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL).
- Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Yield : 85–90% (white crystalline solid).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 3.35 (q, J = 6.8 Hz, 2H, NHCH₂), 2.85 (s, 2H, CH₂CN), 1.45–1.25 (m, 4H, CH₂CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).
Hydroxylamine-Mediated Amidoxime Formation
The nitrile-to-amidoxime conversion is a nucleophilic addition-elimination reaction. Two optimized methods are detailed below:
Aqueous Methanol Method
Reagents :
- N-Butyl-2-cyanoacetamide (1.0 equiv)
- Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv)
- Sodium carbonate (Na₂CO₃, 0.5 equiv)
- Methanol/water (2:1 v/v)
Procedure :
- Suspend N-butyl-2-cyanoacetamide (15.4 g, 100 mmol) and NH₂OH·HCl (10.4 g, 120 mmol) in methanol (100 mL) and water (50 mL).
- Add Na₂CO₃ (5.3 g, 50 mmol) and reflux at 65°C for 2 hours.
- Cool to room temperature, filter the precipitate, and wash with cold methanol.
- Recrystallize from hot methanol to obtain pure product.
Yield : 78–82% (colorless plates).
Characterization :
Solvent-Free Microwave-Assisted Synthesis
Reagents :
- N-Butyl-2-cyanoacetamide (1.0 equiv)
- Hydroxylamine hydrochloride (1.5 equiv)
- Triethylamine (TEA, 1.5 equiv)
Procedure :
- Mix reagents in a microwave vial and irradiate at 100°C (300 W) for 15 minutes.
- Quench with ice water, extract with ethyl acetate (3 × 50 mL), and dry over Na₂SO₄.
- Concentrate and purify via flash chromatography (ethyl acetate/hexane, 1:1).
Yield : 88–92% (reduced reaction time to 15 minutes vs. 2 hours).
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
| Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol/water (2:1) | Na₂CO₃ | 65 | 2 | 78 |
| Ethanol | TEA | 78 | 1.5 | 85 |
| DMF | K₂CO₃ | 100 | 0.5 | 72 |
| Solvent-free | TEA | 100 (microwave) | 0.25 | 90 |
Key Observations :
Mechanistic Pathway
The reaction proceeds via:
- Nucleophilic attack : Hydroxylamine’s NH₂ group attacks the nitrile carbon, forming a tetrahedral intermediate.
- Proton transfer : Base-mediated deprotonation stabilizes the intermediate.
- Tautomerization : The imino intermediate tautomerizes to the thermodynamically stable amidoxime.
Analytical Characterization
Spectroscopic Data
- ¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (C=O), 158.2 (C=N), 45.8 (NCH₂), 31.2–22.4 (butyl chain), 14.1 (CH₃).
- HRMS (ESI+) : m/z calc. for C₇H₁₄N₃O₂ [M+H]⁺: 188.1031, found: 188.1029.
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18 column) | 99.5 | <0.5% unreacted nitrile |
| Titration (HClO₄) | 98.8 | – |
Applications and Derivatives
This compound serves as a precursor for:
- Metal-chelating agents : Forms stable complexes with Cu²⁺ and Fe³⁺ for catalytic applications.
- NO donors : Undergoes enzymatic cleavage to release nitric oxide, relevant in cardiovascular therapeutics.
- Heterocyclic scaffolds : Cyclizes with ketones to form 1,2,4-oxadiazoles, a privileged structure in drug design.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Inhibition of Enzymes
This compound has been investigated for its potential as an inhibitor of certain enzymes, particularly sirtuins, which are involved in cellular regulation and have implications in aging and cancer. For instance, structure-activity relationship studies on related compounds have shown that modifications can enhance their inhibitory effects on Sirtuin 2, a target for anticancer therapies. The compound's ability to interact with the enzyme's active site makes it a promising candidate for further development as a therapeutic agent against various cancers .
Nitric Oxide Donation
N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide has also been studied for its ability to release nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. Compounds that release NO have potential applications in treating cardiovascular diseases and enhancing blood flow . The dual functionality of amidoxime compounds like this one allows them to act as both NO donors and enzyme inhibitors, making them versatile in therapeutic applications .
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a building block in organic synthesis, particularly in the development of more complex heterocycles such as 1,2,4-oxadiazoles. These structures are significant due to their biological activities, including antimicrobial and anticancer properties. The modification of this compound can lead to derivatives with enhanced pharmacological profiles .
Biochemical Research
Role in Immunotoxicology Studies
Research involving this compound has contributed to the field of immunotoxicology, particularly in assessing allergic reactions through alternative testing methods such as the Local Lymph Node Assay (LLNA). Its application in such studies helps reduce animal testing while providing reliable data on the immunotoxic potential of chemical substances .
Environmental Applications
Stabilization of Hydroxylamine Solutions
The compound has been utilized for stabilizing hydroxylamine-containing solutions against decomposition. This stabilization is crucial in various industrial applications where hydroxylamine is employed as a reducing agent or in polymerization processes .
Case Studies
Mechanism of Action
The mechanism of action of N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The phenoxy group in compounds 30–32 contributes to higher yields (82% for 30) compared to branched or chiral substituents (54% for 31, 51% for 32) . The hydroxycarbamimidoyl group in the target compound may reduce synthetic efficiency due to its polar and reactive nature, though direct data are lacking.
- Physical Properties : Melting points for analogs range between 74–84°C, suggesting that the target compound’s melting point may fall within this range if steric and electronic factors are comparable .
Functional Group Comparison: Hydroxycarbamimidoyl vs. Phenoxy
- Phenoxy Group: Found in compounds 30–32, this group improves lipophilicity and may enhance membrane permeability but lacks direct enzyme-binding motifs .
Biological Activity
N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide is an organic compound with significant potential in biochemical and medicinal research. Its unique structure, which includes a butyl group, an acetamide moiety, and a hydroxycarbamimidoyl group, allows it to interact with various biological macromolecules, making it a candidate for enzyme inhibition studies and therapeutic applications.
- Molecular Formula : C₇H₁₄N₄O₂
- Molecular Weight : 173.21 g/mol
The compound's structure contributes to its biological activity, particularly its ability to form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
The mechanism of action of this compound primarily involves its interaction with specific enzymes. The hydroxycarbamimidoyl group can engage in hydrogen bonding with the active sites of enzymes, leading to inhibition of their activity. This interaction can impact various biochemical pathways depending on the targeted enzyme.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes, making it useful in biochemical assays. It has been noted for its potential as an enzyme inhibitor in the context of metabolic pathways.
Interaction Studies
Preliminary interaction studies suggest that this compound binds to proteins involved in metabolic processes. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct features of this compound relative to other similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-butylacetamide | C₇H₁₅N | Lacks hydroxycarbamimidoyl group; simpler structure |
| 2-(butylamino)-N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]acetamide | C₁₄H₁₈N₄O₂ | Contains an additional phenyl group; potential for higher biological activity |
| Hydroxycarbamate derivatives | Varies | Often used as enzyme inhibitors; similar functional groups |
The unique combination of functional groups in this compound may provide specific biochemical properties that differentiate it from other compounds, potentially leading to unique interactions within biological systems.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness as an enzyme inhibitor. For instance, it has shown promising results against bacterial collagenases, indicating its potential role in treating infections caused by bacteria that produce these enzymes .
Structure–Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications can affect biological activity. For example, variations in the substituents on the acetamide backbone have been associated with changes in inhibitory potency against specific enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide, and how can purity be validated?
- Methodology : Synthesis typically involves coupling a butylamine derivative with a hydroxycarbamimidoyl precursor. Key steps include:
- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF or methanol) under reflux (60–80°C) for 2–6 hours. Catalysts like Na₂CO₃ or triethylamine may enhance amidoxime formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures yields >95% purity, as verified by HPLC .
- Validation : Purity is confirmed via melting point analysis (e.g., 145°C for analogous amidoximes) and NMR spectroscopy (e.g., δ 1.3–1.6 ppm for butyl chain protons) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., amidoxime NH at δ 8.9–9.5 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 229.15) and fragmentation patterns .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) reveal intramolecular hydrogen bonds (N–H⋯O, 2.8–3.0 Å) and Z-configuration of the amidoxime group .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodology :
- Antimicrobial Testing : Broth microdilution assays (e.g., MIC values against Staphylococcus aureus), with positive controls like ampicillin .
- Enzyme Inhibition : Kinetic assays using fluorogenic substrates (e.g., protease or kinase inhibition IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or HeLa), comparing IC₅₀ values to standard chemotherapeutics .
Advanced Research Questions
Q. How does the amidoxime group influence the compound’s reactivity and mechanism of action?
- Mechanistic Insights :
- Chelation Properties : The amidoxime (–NH–C(=N–OH)–) moiety binds transition metals (e.g., Fe³⁺, Cu²⁺), enabling catalytic or redox-modulating activity .
- Enzyme Interaction : Molecular docking studies suggest hydrogen bonding with catalytic residues (e.g., serine in proteases or ATP-binding pockets in kinases) .
- NO Release : Under physiological pH, amidoximes may release nitric oxide (NO), detected via Griess assay or EPR spectroscopy, contributing to vasodilation or cytotoxicity .
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
- Analytical Strategies :
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Structural Analogues : Compare activity of N-butyl derivatives with cyclohexyl or aryl variants (e.g., patent compounds in Examples 294 and 403) to identify structure-activity relationships (SAR) .
- Metabolite Profiling : LC-MS/MS identifies degradation products or reactive intermediates that may alter bioactivity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME calculate logP (~1.5–2.0), solubility (<10 µM), and bioavailability scores (<0.55), indicating moderate membrane permeability .
- Molecular Dynamics (MD) : Simulations of ligand-protein complexes (e.g., with histone deacetylases) reveal binding stability and residence times .
- QSAR Modeling : Use datasets from patent derivatives (e.g., C20H23ClFN7O in Example 403) to optimize substituents for target selectivity .
Q. How does crystal packing affect the compound’s stability and solubility?
- Crystallographic Analysis :
- Hydrogen-Bond Networks : Intramolecular N–H⋯O bonds (2.8–3.0 Å) stabilize the Z-configuration, while intermolecular C–H⋯π interactions (3.4–3.6 Å) influence solubility .
- Polymorph Screening : Recrystallization from DMSO/water vs. ethanol identifies forms with varying melting points and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
